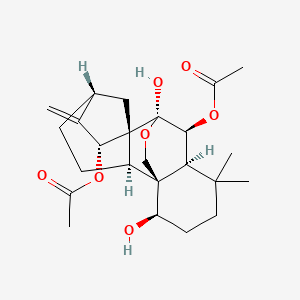
DRAQ7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DRAQ7™ is a cell-impermeable, far-red fluorescing DNA dye that is commonly used to assess cell viability. As it is cell-impermeable, it only stains DNA in dead or permeabilized cells. Far-red emitting dyes, like DRAQ7™, are compatible with commonly used reporter proteins and fluorescent tags. DRAQ7™ shows negligible cytotoxicity and low photobleaching, so it is amenable with real-time and kinetic cell viability assays. Excitation and emission maxima are 599/644 and 697 nm, respectively.
Applications De Recherche Scientifique
Cell Viability Assays
DRAQ7 has been used in real-time cell viability assays. As a novel anthracycline derivative, DRAQ7 does not penetrate the plasma membrane of living cells but enters cells with compromised membrane integrity, binding to nuclear DNA to report cell death. It's been shown to be nontoxic to a range of cancer cell lines and does not induce DNA damage signaling, making it valuable for continuous monitoring of cell death under various stressors like hypoxia and drug-induced cytotoxicity (Akagi et al., 2013).
Blood Cell Analysis
In the development of blood-handling medical devices, DRAQ7 has been used alongside CyTRAK Orange for multicolor assays in ovine and bovine blood. Its unique spectral profile allows for the identification of dead cell events and does not interfere with other detectors. This method has proven effective for viability counts in human and bovine blood (Pieper et al., 2016).
Dead Cell Exclusion in Flow Cytometry
DRAQ7's far-red emission and affinity for dsDNA make it a valuable tool in flow cytometry and cell sorting, particularly in immunological assays. Its ability to be excited by multiple wavelengths allows for the exclusion of dead cells from analysis without needing fluorescence compensation, aiding in the clarity of multicolor analysis (Edward & Dimmick, 2014).
Kinetic Viability Assays
DRAQ7's use in kinetic viability assays is noted for its ability to track cell viability in real-time without affecting the cells' susceptibility to death-inducing agents. This makes it suitable for protocols requiring continuous tracking of cell viability from stress signal exposure to cell demise (Wlodkowic et al., 2013).
Alternative to MTT Assay
In a study comparing the effectiveness of DRAQ7 and MTT assays for measuring cell viability in glioma cells treated with polyphenols, DRAQ7 was found to be a better alternative. This was due to the limitations of MTT assay in sensitivity and interference with polyphenol absorbance spectra (Rooprai et al., 2020).
Viability Reporting in Cell-Based Assays
The use of DRAQ7 in high-content screening assay formats is notable for its ability to differentiate nuclear and cytoplasmic compartments in live and fixed cells. Its spectral compatibility with GFP reporters and low interference from biological autofluorescence make it a powerful tool in imaging and cytometry for tracking drug-induced toxicity and other critical events (Edward, 2012).
Propriétés
Numéro CAS |
1533453-55-2 |
|---|---|
Nom du produit |
DRAQ7 |
Synonymes |
Deep Red Anthraquinone 7; Deep Red Fluorescing Agent 7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





